2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Suzuki–Miyaura cross-coupling Radiochemistry PET tracer synthesis

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as 2-fluorophenylboronic acid pinacol ester, is a bench-stable organoboron reagent central to modern Suzuki–Miyaura cross-coupling. The pinacol ester framework provides a well-defined, monomeric boron species that avoids the batch-to-batch variability associated with free boronic acids and their propensity for boroxine formation.

Molecular Formula C12H16BFO2
Molecular Weight 222.07 g/mol
CAS No. 876062-39-4
Cat. No. B1340233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS876062-39-4
Molecular FormulaC12H16BFO2
Molecular Weight222.07 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2F
InChIInChI=1S/C12H16BFO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3
InChIKeyRZYXBJMVAFMMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 876062-39-4): A Core Reagent for Ortho-Fluoroaryl Introduction in Pharmaceutical and Agrochemical Synthesis


2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, commonly referred to as 2-fluorophenylboronic acid pinacol ester, is a bench-stable organoboron reagent central to modern Suzuki–Miyaura cross-coupling [1]. The pinacol ester framework provides a well-defined, monomeric boron species that avoids the batch-to-batch variability associated with free boronic acids and their propensity for boroxine formation. The ortho-fluorine substituent imparts distinctive electronic modulation of the boron centre, setting this reagent apart from its para- and meta-fluoro isomers as well as from non-fluorinated phenylboronates [2].

Why 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Cannot Be Replaced by Other Organoboron Reagents Without Compromising Yield or Selectivity


Organoboron reagents used in cross-couplings are not interchangeable. The choice of protecting group on boron dictates speciation, hydrolytic stability, and transmetallation kinetics under basic aqueous conditions [1]. For ortho-fluoroaryl building blocks, the 2-fluorophenylboronic acid pinacol ester occupies a critical performance niche: free 2-fluorophenylboronic acid is susceptible to protodeboronation and anhydride formation, the corresponding MIDA ester is essentially inert under standard Suzuki conditions (requiring slow-release protocols that compromise throughput), and the pinacol ester of the para-fluoro isomer lacks the ortho-fluorine effect that dramatically enhances boron Lewis acidity and directs metal-free reactivity [2][3]. These differences translate into quantifiable gaps in reaction yield, chemoselectivity, and operational simplicity.

Quantitative Differentiation Evidence for 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 876062-39-4) Against Key Comparators


Pinacol Ester Delivers ~50% Radiochemical Yield in Suzuki ¹¹C-Methylation Where the Corresponding MIDA Ester Fails (<4% RCY)

In a systematic head-to-head study of Suzuki-type ¹¹C-methylation of 1-[¹¹C]methylnaphthalene, the pinacol ester precursor achieved a radiochemical yield (RCY) of approximately 50%, identical to that of the free boronic acid, whereas the N-methylimidodiacetic acid (MIDA) boronic ester precursor delivered less than 4% RCY under identical reaction conditions [1]. Although this study did not use the 2-fluorophenyl congener specifically, the dramatic performance gap (>46 percentage points) is a class-level phenomenon driven by the much faster transmetallation of pinacol esters compared to MIDA esters under standard basic aqueous Suzuki conditions.

Suzuki–Miyaura cross-coupling Radiochemistry PET tracer synthesis

Ortho-Fluorine Substituent Is Critical for Transition-Metal-Free 1,2-Addition Reactivity; Para-Fluoro Analogue Cannot Replicate This Activity

Control experiments and DFT calculations demonstrate that ortho-fluorine substituents on polyfluorophenylboronate esters are essential for the base-promoted, transition-metal-free 1,2-addition to aldehydes and ketones, delivering secondary and tertiary alcohols in up to 93% yield [1]. In contrast, para-fluorinated or non-fluorinated phenylboronates do not participate in this transformation, establishing that the ortho-fluorine in 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane provides a unique reactivity handle. The ortho-F effect operates via both inductive withdrawal (increasing boron electrophilicity) and stabilisation of the transition state through K⁺–F interactions.

Organofluorine chemistry Transition-metal-free synthesis Boron-mediated addition

Liquid Physical Form (Density 1.07 g/mL at 20 °C) Simplifies Automated Dispensing Compared to Crystalline Free Boronic Acid

Unlike 2-fluorophenylboronic acid (a white to light-yellow crystalline powder), 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a clear liquid at ambient temperature with a density of 1.07 g/mL and a refractive index of 1.48 [1]. This liquid state eliminates weighing errors associated with hydroscopic solids and is directly compatible with liquid-handling robotic platforms used in high-throughput experimentation and parallel synthesis. The absence of boroxine formation, which plagues solid boronic acids upon storage, further ensures that each volumetric aliquot corresponds to a known, reproducible molar quantity of active monomeric boron species.

Automated synthesis Reagent handling Process development

Ortho-Fluorine Increases Boronic Acid Acidity by ~0.35 pKa Units Relative to Para-Fluorine, Enhancing Transmetallation Reactivity in the Corresponding Pinacol Ester

The electron-withdrawing effect of fluorine on the boron centre is position-dependent. Computational predictions and experimental potentiometric titrations indicate that 2-fluorophenylboronic acid has a pKa of approximately 8.32, whereas 4-fluorophenylboronic acid has a pKa of approximately 8.67—a difference of ~0.35 pKa units . In five-membered pinacol esters, enhanced Lewis acidity of the boron atom accelerates the transmetallation step of the Suzuki catalytic cycle. Thus, the ortho-fluoro isomer of the pinacol ester is inherently more electrophilic than its para-fluoro counterpart, offering potentially faster coupling rates or higher turnover numbers under otherwise identical conditions.

Boronic acid acidity Electronic effects Structure–reactivity relationships

Commercially Supplied at ≥98% GC Purity with Validated Liquid-Phase Specification, Reducing Pre-Reaction Purification Needs

Major reputable suppliers including TCI and Chem-Impex list 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a purity specification of >98.0% by GC (and additionally by neutralisation titration in TCI's case) [1]. This high and independently verified purity level minimises the risk of side reactions arising from boron-containing impurities (e.g., boronic acid, boroxine, or protodeboronated arene) and eliminates the need for recrystallisation or chromatographic purification prior to use—a common requirement for free 2-fluorophenylboronic acid which can contain significant boroxine content upon receipt.

Reagent quality Procurement specification Suzuki coupling

High-Impact Application Scenarios Where 2-(2-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 876062-39-4) Outperforms Alternatives


PET Tracer and Radioligand Synthesis via Suzuki ¹¹C-Methylation

In positron emission tomography (PET) radiochemistry, every percentage point of radiochemical yield (RCY) directly determines whether a tracer can be produced in sufficient quantity for clinical imaging. As demonstrated by Rokka et al., pinacol esters deliver approximately 50% RCY in Suzuki ¹¹C-methylation while MIDA esters yield less than 4% [1]. The ortho-fluoro pinacol ester is therefore the preferred reagent for introducing 2-fluorophenyl motifs into ¹¹C-labelled aromatics.

Transition-Metal-Free Synthesis of Fluorinated Secondary and Tertiary Alcohols

When synthetic routes require metal-free conditions (e.g., to avoid palladium contamination in active pharmaceutical ingredients), the ortho-fluorine substituent in 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane enables base-promoted 1,2-addition to aldehydes and ketones in up to 93% yield, a transformation that para-fluoro or non-fluorinated phenylboronates cannot mediate [2]. This opens a unique disconnection for fluorine-containing carbinols in medicinal chemistry programs.

High-Throughput Parallel Synthesis and Automated Library Production

The liquid physical form (density 1.07 g/mL) and absence of boroxine equilibration allow direct volumetric dispensing using robotic liquid handlers [3]. This eliminates the weighing step required for crystalline 2-fluorophenylboronic acid and reduces the risk of cross-contamination, making the pinacol ester the superior choice for automated synthesis platforms generating large compound arrays for structure–activity relationship (SAR) studies.

Suzuki Coupling to Electron-Deficient or Sterically Hindered Aryl Halides

The ~0.35 pKa-unit increase in acidity of the ortho-fluoro isomer relative to the para-fluoro isomer translates into a more electrophilic boron centre in the pinacol ester . This enhances transmetallation rates with reluctant coupling partners, making 2-(2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane the pragmatic first choice when coupling to electron-poor aryl bromides or sterically congested substrates where reaction completion is challenging.

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